molecular formula C5H9NO3 B1678006 Nectrisine CAS No. 108692-47-3

Nectrisine

Cat. No.: B1678006
CAS No.: 108692-47-3
M. Wt: 131.13 g/mol
InChI Key: QUPCOXZVKXONSC-UOWFLXDJSA-N
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Description

Nectrisine is a chiral compound with a unique structure that includes a pyrrole ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nectrisine typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrole derivative, using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction, to achieve high yields and purity. These methods are optimized for large-scale synthesis and often involve the use of specialized catalysts and reaction conditions to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Nectrisine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of esters, ethers, and other substituted derivatives.

Scientific Research Applications

Nectrisine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand for various enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Nectrisine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with these targets, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Nectrisine: Unique due to its specific stereochemistry and functional groups.

    Other Pyrrole Derivatives: Compounds with similar pyrrole rings but different substituents and stereochemistry.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups and chiral centers make it a valuable compound for various applications, distinguishing it from other pyrrole derivatives.

Properties

CAS No.

108692-47-3

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(2R,3R,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol

InChI

InChI=1S/C5H9NO3/c7-2-3-5(9)4(8)1-6-3/h1,3-5,7-9H,2H2/t3-,4+,5-/m1/s1

InChI Key

QUPCOXZVKXONSC-UOWFLXDJSA-N

Isomeric SMILES

C1=N[C@@H]([C@H]([C@H]1O)O)CO

SMILES

C1=NC(C(C1O)O)CO

Canonical SMILES

C1=NC(C(C1O)O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine
3,4-dihydroxy-5-hydroxymethyl-1-pyrroline
FR 900483
FR-900483
nectrisine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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